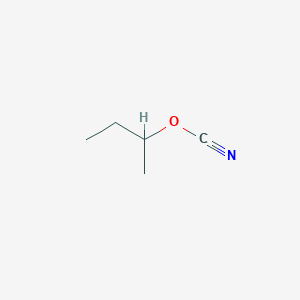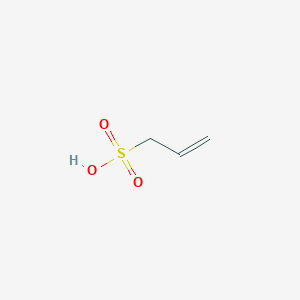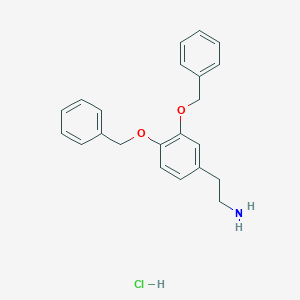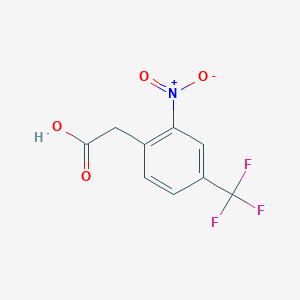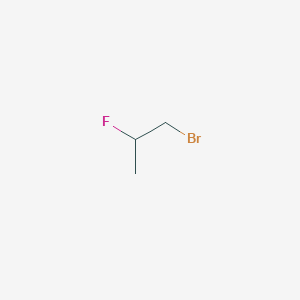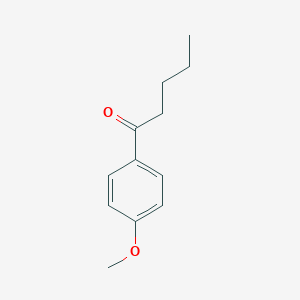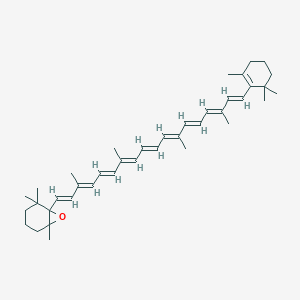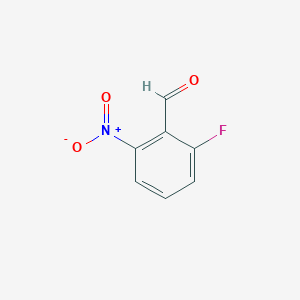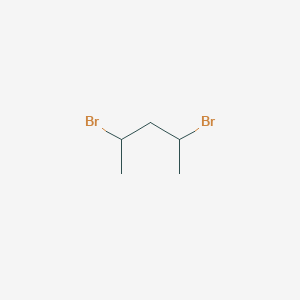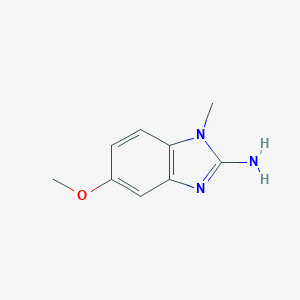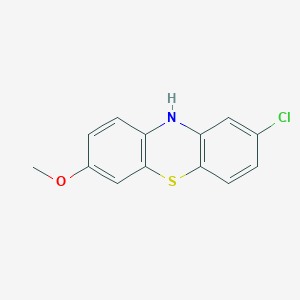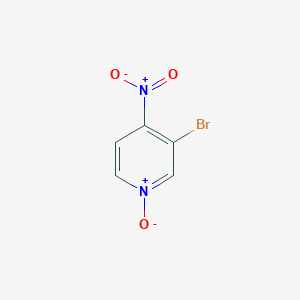
3-Bromo-4-nitropyridine N-oxide
Vue d'ensemble
Description
3-Bromo-4-nitropyridine N-oxide is a chemical compound with the molecular formula C5H3BrN2O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 3-Bromo-4-nitropyridine N-oxide involves several steps. One method starts from the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted phenols, thiophenols, or anilines. This is followed by a reduction of the nitro moiety into the corresponding aminopyridine, which is finally condensed with alkane- or trifluoromethanesulfonyl chloride to obtain the corresponding sulfonamides . Another method involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide to produce 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-nitropyridine N-oxide consists of 5 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms . The InChI key for this compound is YZQMKADIENBVLH-UHFFFAOYSA-N .
Chemical Reactions Analysis
In chemical reactions, 3-Bromo-4-nitropyridine N-oxide partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3- (3′-nitro)pyridine .
Physical And Chemical Properties Analysis
3-Bromo-4-nitropyridine N-oxide has a molecular weight of 218.99 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is sparingly soluble in water (0.92 g/L at 25°C) .
Applications De Recherche Scientifique
Application 1: Reaction with Nucleophilic Reagents
- Scientific Field : Organic Chemistry
- Summary of the Application : 3-Bromo-4-nitropyridine N-oxide reacts with nucleophilic reagents at the β-position . This reaction is significant in the field of organic synthesis.
- Methods of Application : The reactions of 3-bromo-4-nitro-2-R1-6-R2-5-X-pyridine N-oxides with diethyl sodiomalonate, ethyl sodiocyanoacetate, and ethyl sodioacetoacetate have been carried out . The treatment of these compounds with diethyl sodiomalonate gives 3-[bis(ethoxycarbonyl)methyl]-4-nitro-2-R1-6-R2-5-X-pyridine N-oxides .
- Results or Outcomes : The reactions resulted in the formation of various compounds, including 3-[bis(ethoxycarbonyl)methyl]-4-nitro-2-R1-6-R2-5-X-pyridine N-oxides . The electronic and steric effects of methyl and bromo groups for the reactions are discussed .
General Applications
- Scientific Field : Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff Fields
- Summary of the Application : 3-Bromo-4-nitropyridine N-oxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Application 2: Deoxygenation
- Scientific Field : Organic Chemistry
- Summary of the Application : Deoxygenation is a chemical reaction that involves the removal of an oxygen atom from a molecule .
- Methods of Application : The specific methods of deoxygenation of 3-Bromo-4-nitropyridine N-oxide are not provided in the source .
- Results or Outcomes : The specific results or outcomes of the deoxygenation of 3-Bromo-4-nitropyridine N-oxide are not provided in the source .
Application 3: Rearrangement of Allyloxypyridine N-oxide
- Scientific Field : Organic Chemistry
- Summary of the Application : The rearrangement of allyloxypyridine N-oxide is a type of chemical reaction .
- Methods of Application : The specific methods of this rearrangement involving 3-Bromo-4-nitropyridine N-oxide are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this rearrangement are not provided in the source .
Application 4: Nucleophilic Reactions
- Scientific Field : Organic Chemistry
- Summary of the Application : Nucleophilic reactions involve a nucleophile, a chemical species that donates an electron pair to form a chemical bond .
- Methods of Application : Nucleophilic substitution of 3-bromo-4-nitropyridine N-oxide is mentioned in the source .
- Results or Outcomes : The specific results or outcomes of these nucleophilic reactions are not provided in the source .
Application 5: Metallation followed by Electrophilic Substitution
- Scientific Field : Organic Chemistry
- Summary of the Application : Metallation followed by electrophilic substitution is a type of chemical reaction .
- Methods of Application : The specific methods of this reaction involving 3-Bromo-4-nitropyridine N-oxide are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this reaction are not provided in the source .
Application 6: O-Alkylation
- Scientific Field : Organic Chemistry
- Summary of the Application : O-Alkylation is a process that introduces an alkyl group into a compound .
- Methods of Application : The specific methods of O-Alkylation involving 3-Bromo-4-nitropyridine N-oxide are not provided in the source .
- Results or Outcomes : The specific results or outcomes of O-Alkylation are not provided in the source .
Safety And Hazards
3-Bromo-4-nitropyridine N-oxide should be handled with care. Avoid dust formation and avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Orientations Futures
3-Bromo-4-nitropyridine N-oxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Its primary application lies in the synthesis of other compounds, such as 4- (3-bromopyridin-2-yl)morpholine, which is utilized in acetonitrile synthesis . Future research may focus on exploring new synthesis methods and applications for this compound .
Propriétés
IUPAC Name |
3-bromo-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQMKADIENBVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338339 | |
| Record name | 3-Bromo-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-nitropyridine N-oxide | |
CAS RN |
1678-49-5 | |
| Record name | 3-Bromo-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


